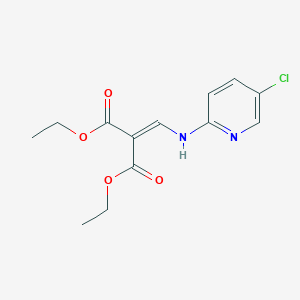

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate

Übersicht

Beschreibung

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is an organic compound with the molecular formula C13H15ClN2O4. It is a yellow crystalline powder that is soluble in organic solvents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 5-chloropyridine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent, like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Synthetic Routes

The synthesis of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate typically involves the reaction of diethyl malonate with 5-chloropyridine-2-amine. This reaction is usually conducted in the presence of a base such as sodium ethoxide and a solvent like ethanol, followed by heating under reflux conditions to facilitate product formation.

Industrial Production

In industrial contexts, the production process mirrors laboratory methods but is scaled up to ensure high yield and purity. Large reactors are utilized along with precise control over reaction conditions.

Biological Activities

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluating its antifungal properties against Fusarium oxysporum demonstrated that certain derivatives of this compound can inhibit fungal growth effectively, with some exhibiting IC50 values lower than 1 µM, indicating potent antifungal capabilities .

Anticancer Potential

Ongoing investigations are exploring the compound's potential as an anticancer agent. Its ability to interact with specific molecular targets suggests that it may modulate enzyme activity involved in cancer progression, although detailed mechanisms remain under study .

Therapeutic Applications

Pharmaceutical Development

this compound is being researched for its potential as a therapeutic agent in various diseases. Its derivatives have been evaluated for efficacy against multiple targets, including those related to bacterial infections and cancer cell lines .

Agrochemical Use

The compound also finds applications in the agrochemical industry, where it is utilized in the synthesis of pesticides and fungicides. Its effectiveness against plant pathogens positions it as a promising candidate for agricultural applications aimed at disease management.

Data Tables

| Application Area | Activity/Effect | IC50 Value (µM) | Notes |

|---|---|---|---|

| Antifungal | Inhibition of Fusarium oxysporum | < 0.5 | Effective against fungal mycelial growth |

| Anticancer | Modulation of cancer cell pathways | TBD | Under ongoing research for specific targets |

| Agrochemical | Fungicide development | TBD | Promising for plant disease management |

Case Studies

- Antifungal Activity Study : A comprehensive evaluation was conducted on various derivatives of this compound against Fusarium oxysporum. The study revealed that compounds with ortho-substituted nitro groups exhibited superior antifungal activity compared to others .

- Pharmaceutical Research : Investigations into the compound's potential as a therapeutic agent have highlighted its ability to inhibit specific enzymes linked to cancer proliferation. Further studies are required to elucidate its full therapeutic potential and safety profile .

Wirkmechanismus

The mechanism of action of Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Diethyl malonate

- 5-Chloropyridine-2-amine

- Diethyl 2-((pyridin-2-ylamino)methylene)malonate

Uniqueness

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is unique due to the presence of both the diethyl malonate and 5-chloropyridine-2-amine moieties in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .

Biologische Aktivität

Diethyl 2-(((5-chloropyridin-2-yl)amino)methylene)malonate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorinated pyridine moiety connected to a malonate structure. Its chemical formula is , and it exhibits properties typical of malonate derivatives, which often play roles in various biological processes.

The biological activity of this compound is largely attributed to its interaction with specific biological targets, including enzymes and receptors. The presence of the chlorinated pyridine ring enhances its reactivity and potential for binding with molecular targets involved in various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes, potentially affecting metabolic pathways.

- Receptor Interaction : It may act as a ligand for specific receptors, influencing signal transduction pathways.

Antifungal Activity

Recent studies have highlighted the antifungal properties of diethyl malonates, including derivatives like this compound. Research indicates that these compounds can inhibit the growth of various fungal pathogens.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | < 1 | Fungicidal |

| Positive Control (Mancozeb) | < 0.5 | Fungicidal |

| Other Derivatives | 18 - 35 | Fungistatic |

The above table summarizes findings from studies where diethyl malonates were tested against Fusarium oxysporum, a significant plant pathogen. The compound exhibited strong fungicidal activity, with an IC50 value indicating effective inhibition at low concentrations .

Cytotoxicity and Antitumor Activity

In addition to antifungal properties, diethyl malonates have been explored for their cytotoxic effects against various cancer cell lines. Preliminary data suggest that certain derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Case Studies

- Study on Antifungal Efficacy : A study evaluated the antifungal activity of several diethyl malonates against Fusarium oxysporum. The most active compound demonstrated an IC50 of 0.013 µM, significantly outperforming standard fungicides .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of diethyl malonates on human cancer cell lines. Results indicated that compounds containing the chlorinated pyridine exhibited enhanced cytotoxicity compared to their non-chlorinated counterparts .

- Mechanistic Insights : Research into the mechanism revealed that the chlorinated pyridine component interacts with specific cellular targets, leading to altered expression of genes involved in cell cycle regulation and apoptosis .

Comparative Analysis with Similar Compounds

This compound can be compared with other halogenated pyridine malonates to evaluate differences in biological activity:

| Compound | Halogen | Antifungal Activity (IC50 µM) |

|---|---|---|

| Diethyl 2-(((5-chloro-2-pyridinyl)amino)methylene)malonate | Cl | < 1 |

| Diethyl 2-(((5-bromo-2-pyridinyl)amino)methylene)malonate | Br | > 35 |

| Diethyl 2-(((5-fluoro-2-pyridinyl)amino)methylene)malonate | F | < 10 |

This comparative analysis indicates that the presence and type of halogen significantly influence both antifungal potency and cytotoxicity profiles.

Eigenschaften

IUPAC Name |

diethyl 2-[[(5-chloropyridin-2-yl)amino]methylidene]propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O4/c1-3-19-12(17)10(13(18)20-4-2)8-16-11-6-5-9(14)7-15-11/h5-8H,3-4H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRWZEILYDFBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NC=C(C=C1)Cl)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365855 | |

| Record name | Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

16867-57-5 | |

| Record name | Diethyl {[(5-chloropyridin-2-yl)amino]methylidene}propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.